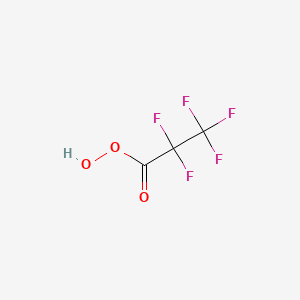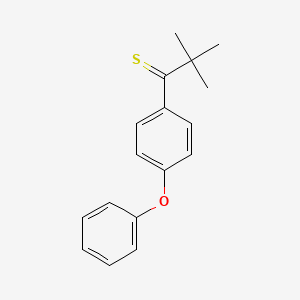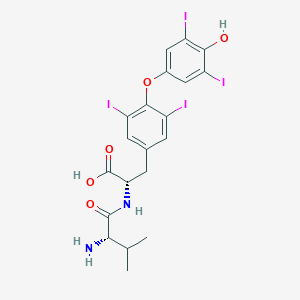
4-Chlorooxolan-3-ol;formic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorooxolan-3-ol;formic acid is a chemical compound with the molecular formula C₅H₉ClO₄ and a molecular weight of 168.576 g/mol . It is also known by its synonym, 3-Furanol,4-chlorotetrahydro-,formate . This compound is characterized by the presence of a chloro group attached to an oxolane ring and a formic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorooxolan-3-ol;formic acid involves the reaction of 2,5-dihydrofuran with N,N-dimethylformamide under specific conditions . The reaction typically yields around 47% of the desired product
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the availability of the necessary reagents and maintaining the reaction conditions to achieve optimal yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Chlorooxolan-3-ol;formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
4-Chlorooxolan-3-ol;formic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chlorooxolan-3-ol;formic acid involves its interaction with specific molecular targets and pathways. The chloro group and formic acid moiety play crucial roles in its reactivity and interactions. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobutanol: Similar structure but lacks the formic acid moiety.
3-Chloropropanol: Similar structure but with a different ring size.
4-Chlorotetrahydrofuran: Similar structure but without the formic acid group.
Uniqueness
4-Chlorooxolan-3-ol;formic acid is unique due to the presence of both the chloro group and the formic acid moiety, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
144153-83-3 |
|---|---|
Fórmula molecular |
C5H9ClO4 |
Peso molecular |
168.57 g/mol |
Nombre IUPAC |
4-chlorooxolan-3-ol;formic acid |
InChI |
InChI=1S/C4H7ClO2.CH2O2/c5-3-1-7-2-4(3)6;2-1-3/h3-4,6H,1-2H2;1H,(H,2,3) |
Clave InChI |
DBNZFYYPJXNXSQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CO1)Cl)O.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
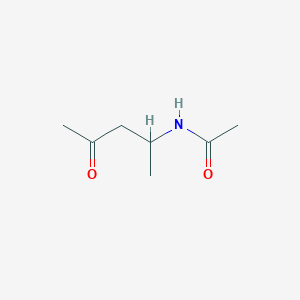
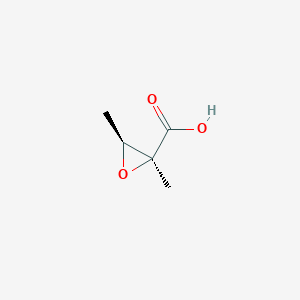
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)


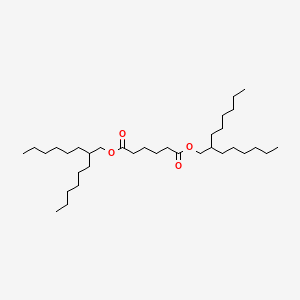
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)

![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)
